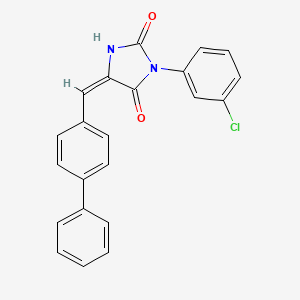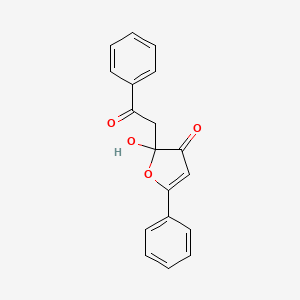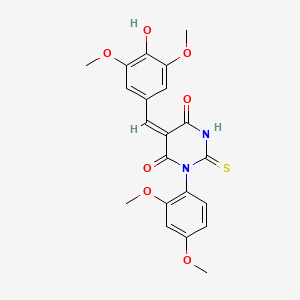
5-(4-biphenylylmethylene)-3-(3-chlorophenyl)-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-biphenylylmethylene)-3-(3-chlorophenyl)-2,4-imidazolidinedione, commonly known as BPIMD, is a heterocyclic organic compound that has been extensively studied for its potential applications in drug discovery and medicinal chemistry. BPIMD belongs to the class of imidazolidinediones and is known for its unique chemical structure and pharmacological properties.
Wirkmechanismus
The mechanism of action of BPIMD is not fully understood. However, studies have shown that BPIMD may exert its pharmacological effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. BPIMD has also been shown to inhibit the activity of various enzymes, including COX-2, MMP-9, and VEGF.
Biochemical and Physiological Effects:
BPIMD has been shown to have various biochemical and physiological effects. BPIMD has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. BPIMD has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as SOD and CAT. BPIMD has been shown to have a protective effect on the liver and may have potential applications in the treatment of liver diseases such as hepatitis and cirrhosis.
Vorteile Und Einschränkungen Für Laborexperimente
BPIMD has several advantages for lab experiments. BPIMD is easily synthesized and has a high purity. BPIMD is stable under various conditions and can be stored for long periods of time. However, BPIMD also has some limitations. BPIMD has low solubility in water, which may limit its applications in aqueous systems. BPIMD also has low bioavailability, which may limit its applications in vivo.
Zukünftige Richtungen
There are several future directions for the study of BPIMD. Further studies are needed to elucidate the mechanism of action of BPIMD and to identify its molecular targets. Studies are also needed to investigate the pharmacokinetics and pharmacodynamics of BPIMD in vivo. BPIMD may have potential applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and liver diseases. Further studies are needed to investigate the therapeutic potential of BPIMD in these diseases.
Synthesemethoden
BPIMD can be synthesized using various methods, including the reaction between 4-biphenylcarboxaldehyde and 3-chlorophenylurea in the presence of a catalyst such as sodium methoxide. Other methods include the reaction between 4-biphenylcarboxaldehyde and 3-chloro-1,2-phenylenediamine in the presence of a solvent such as ethanol.
Wissenschaftliche Forschungsanwendungen
BPIMD has been studied extensively for its potential applications in drug discovery and medicinal chemistry. Studies have shown that BPIMD has potent anti-inflammatory, antioxidant, and antitumor activities. BPIMD has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BPIMD has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(5E)-3-(3-chlorophenyl)-5-[(4-phenylphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2/c23-18-7-4-8-19(14-18)25-21(26)20(24-22(25)27)13-15-9-11-17(12-10-15)16-5-2-1-3-6-16/h1-14H,(H,24,27)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMNUMBDTAPISZ-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(biphenyl-4-ylmethylidene)-3-(3-chlorophenyl)imidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5915176.png)
![[2-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)phenoxy]acetic acid](/img/structure/B5915182.png)
![3-(3-chlorophenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5915194.png)
![3-[(2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5915195.png)

![ethyl (2-bromo-4-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B5915214.png)
![3-ethyl-5-[2-methyl-4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5915217.png)
![3-(2-fluorobenzyl)-5-{3-methoxy-4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5915224.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5915244.png)

![4-[3-methyl-5-oxo-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5915261.png)
